molecular formula C11H14N2O3 B1489897 2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid CAS No. 1708264-04-3

2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

Cat. No.: B1489897
CAS No.: 1708264-04-3
M. Wt: 222.24 g/mol
InChI Key: FWJUJWOGLMRZNE-UHFFFAOYSA-N
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Description

2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is a cinnoline derivative of significant interest in medicinal chemistry and drug discovery. The cinnoline and dihydroquinoline scaffolds are recognized as privileged structures in the development of bioactive molecules . These core structures are frequently investigated for their potential as anticancer agents, with some derivatives demonstrating potent activity against specific cancer cell lines, such as the breast cancer MCF-7 cell line . Researchers value this compound as a key synthetic intermediate for constructing more complex molecular architectures. It can be utilized in the synthesis of novel hybrid molecules, where its structure is combined with other pharmacophores to explore synergistic effects and enhance biological activity . Its functional groups make it a versatile building block for further chemical modifications, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various therapeutic targets. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

2-ethyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-13-10(14)6-8-5-7(11(15)16)3-4-9(8)12-13/h6-7H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJUJWOGLMRZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C2CC(CCC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Construction

  • Cyclohexane-1,3-dione Derivatives: Cyclohexane-1,3-dione serves as a versatile template for constructing the hexahydrocinnoline skeleton due to its reactive 1,3-dicarbonyl moiety. It undergoes condensation with nitrogen-containing reagents (e.g., amines or hydrazines) to form the bicyclic system.

  • Condensation and Cyclization: The reaction of cyclohexane-1,3-dione with appropriate aldehydes or amines under acidic or basic catalysis leads to intermediate Schiff bases or imines, which then cyclize to form the hexahydrocinnoline core.

Functional Group Modifications

  • Ethyl Group Introduction: The ethyl group at position 2 can be introduced by using ethyl-substituted amines or aldehydes in the condensation step or by alkylating the core structure post-cyclization.

  • Carboxylic Acid Formation: The carboxylic acid group at position 6 is often introduced by hydrolysis of an ester intermediate or by direct carboxylation reactions.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Condensation Cyclohexane-1,3-dione + ethyl-substituted amine or aldehyde, acidic catalyst Formation of imine intermediate
2 Cyclization Heating under acidic/basic conditions Formation of hexahydrocinnoline core
3 Oxidation/Functionalization Oxidizing agent or hydrolysis conditions Introduction of keto and carboxylic acid groups
4 Purification Recrystallization or chromatography Isolation of pure 2-ethyl-3-oxo-hexahydrocinnoline-6-carboxylic acid

Comparative Data on Related Hexahydrocinnoline Compounds

Compound Name Molecular Formula Key Functional Groups Preparation Notes
2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid C10H12N2O3 Methyl, keto, carboxylic acid Multi-step synthesis involving condensation, cyclization, methylation, and oxidation
Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate C12H15NO3 Ethyl ester, keto Synthesized via condensation and esterification steps
This compound C12H15N2O3 Ethyl, keto, carboxylic acid Similar synthetic approach with ethyl group and acid functionalities

Research Findings and Optimization

  • Reaction Conditions: Acidic catalysis (e.g., HCl or p-toluenesulfonic acid) is generally preferred for promoting cyclization and condensation steps efficiently.

  • Yield and Purity: Purification by recrystallization or chromatographic methods typically yields compounds with >95% purity.

  • Microwave-Assisted Synthesis: Recent advances suggest microwave irradiation can significantly reduce reaction times and improve yields for hexahydrocinnoline derivatives.

  • Solvent Effects: Polar solvents such as ethanol or methanol are commonly used; solvent-free conditions have also been explored for greener synthesis.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values
Starting materials Cyclohexane-1,3-dione, ethyl-substituted amines or aldehydes
Catalysts Acidic catalysts (HCl, p-TsOH), sometimes bases
Temperature 60–120 °C depending on step
Reaction time 2–24 hours
Solvents Ethanol, methanol, or solvent-free
Purification methods Recrystallization, column chromatography
Yield 60–85% depending on conditions
Purity >95%

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid exhibit antimicrobial properties. Studies have shown that derivatives of hexahydrocinnoline can inhibit the growth of various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Anti-inflammatory Effects
There is emerging evidence that the compound may possess anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can reduce pro-inflammatory cytokine production in macrophages. This could lead to therapeutic applications in treating inflammatory diseases.

Anticancer Potential
Preliminary studies suggest that hexahydrocinnoline derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells. Investigations into the mechanism of action are ongoing and could pave the way for novel cancer therapies.

Organic Synthesis

Building Block for Synthesis
The unique structure of this compound makes it a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as cyclization and functional group transformations.

Synthesis of Novel Compounds
Researchers have explored the use of this compound in synthesizing novel heterocyclic compounds that may have enhanced biological activities. The ability to modify the hexahydrocinnoline framework allows for the exploration of structure-activity relationships (SAR).

Material Science

Polymer Chemistry
The compound's functional groups can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.

Nanotechnology
In nanotechnology, derivatives of this compound are being investigated for their potential use in drug delivery systems. Their ability to form nanoparticles could facilitate targeted drug delivery and improve bioavailability.

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated various analogs of hexahydrocinnoline compounds against Gram-positive and Gram-negative bacteria. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Research : In a recent publication in Pharmacology Reports, researchers demonstrated that specific derivatives reduced TNF-alpha levels in LPS-stimulated macrophages by up to 50%, indicating strong anti-inflammatory potential.
  • Synthesis Applications : A study highlighted in Synthetic Communications illustrated the use of 2-ethyl-3-oxo derivatives as intermediates in synthesizing complex alkaloids with promising pharmacological profiles.

Mechanism of Action

The mechanism of action of 2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1708264-04-3
  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 222.24 g/mol
  • Structure: Features a cinnoline core (a bicyclic structure with two adjacent nitrogen atoms) substituted with an ethyl group at position 2, a ketone at position 3, and a carboxylic acid at position 6 .
  • SMILES : CCn1c(=O)cc2c(n1)CCC(C2)C(=O)O

Physicochemical Properties :

  • Boiling Point : 424.7±55.0 °C (predicted)
  • Density : 1.4±0.1 g/cm³
  • Storage : Short-term at -4°C; long-term at -20°C .
Table 1: Structural and Molecular Comparison
Compound Name CAS No. Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid (Target) 1708264-04-3 Cinnoline Ethyl (C2), Ketone (C3), -COOH (C6) C₁₁H₁₄N₂O₃ 222.24
2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid Not provided Cinnoline Isobutyl (C2), Ketone (C3), -COOH (C6) Likely C₁₃H₁₈N₂O₃ ~250 (estimated)
2-Benzyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid 1713588-31-8 Cinnoline Benzyl (C2), Ketone (C3), -COOH (C6) C₁₇H₁₆N₂O₃ 284.31
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid 1249049-37-3 Quinoline Methyl (C6), Ketone (C2), -COOH (C3) C₁₂H₁₃NO₃ 219.24 (estimated)
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid 1267216-40-9 Quinoline Isopropyl (C6), Ketone (C2), -COOH (C3) C₁₃H₁₇NO₃ 235.28
Key Comparisons :

Core Structure Differences: Cinnoline vs. Quinoline:

  • Cinnoline (two adjacent nitrogen atoms in the bicyclic ring) is less aromatic than quinoline (one nitrogen), affecting electronic properties and reactivity .
  • Quinoline derivatives (e.g., ) may exhibit distinct pharmacological profiles due to altered π-π stacking interactions .

Substituent Effects: Ethyl vs. Isobutyl (Cinnoline Derivatives):

  • Ethyl vs. Benzyl (Cinnoline Derivatives):
  • The benzyl group () introduces aromaticity, increasing lipophilicity (logP) and molecular weight (284.31 vs. 222.24) .

Physicochemical Properties: Boiling Point: The target compound’s boiling point (424.7°C) is higher than quinoline derivatives (e.g., 235.28 g/mol compound in ), likely due to stronger intermolecular hydrogen bonding from the -COOH group . Solubility: Carboxylic acid-containing compounds (e.g., target, ) are more polar than ester derivatives (e.g., ), which may enhance aqueous solubility .

Safety Profiles: All compounds require precautions against inhalation and skin contact, but the benzyl-substituted cinnoline () lacks specific hazard data compared to the target compound’s detailed warnings (H303, H313, H333) .

Biological Activity

2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid (CAS: 1708264-04-3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects and mechanisms of action.

  • Molecular Formula : C₁₃H₁₅N₃O₃
  • Molecular Weight : 222.24 g/mol
  • Purity : 98%

Antioxidant Activity

Some studies have explored the antioxidant capabilities of related compounds in the hexahydrocinnoline series. These compounds can scavenge free radicals and reduce oxidative stress in cellular models. The presence of functional groups in this compound may contribute to its potential antioxidant effects.

Cytotoxic Effects

Preliminary investigations into the cytotoxic effects of hexahydrocinnoline derivatives have shown promise in cancer research. Specific derivatives have demonstrated the ability to induce apoptosis in cancer cell lines. Further studies are necessary to elucidate the mechanisms by which this compound may exert similar effects.

Case Studies and Experimental Data

  • Study on Antimicrobial Activity :
    • A study evaluated various hexahydrocinnoline derivatives against Gram-positive and Gram-negative bacteria.
    • Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for some derivatives .
  • Antioxidant Capacity Assessment :
    • In vitro assays using DPPH and ABTS methods showed that related compounds could reduce oxidative stress markers significantly.
    • The antioxidant capacity was measured using IC50 values; lower values indicate higher activity .
  • Cytotoxicity Testing :
    • A study on cancer cell lines (e.g., HeLa and MCF7) indicated that certain hexahydrocinnoline derivatives reduced cell viability by over 70% at concentrations above 100 µM .

Data Tables

PropertyValue
Molecular Weight222.24 g/mol
Purity98%
Antimicrobial MIC50 µg/mL
Antioxidant IC50Varies (specific values needed)
Cytotoxicity (HeLa Cell Line)>70% reduction at >100 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid
Reactant of Route 2
2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

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